Pentafluorophenyl N,N-bis(2-chloroethyl)-N'-(4-methylphenyl)phosphorodiamidate
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Overview
Description
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline typically involves multiple steps. One common method includes the reaction of bis(2-chloroethyl)amine with 2,3,4,5,6-pentafluorophenol in the presence of a phosphorylating agent. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes careful monitoring of temperature, pressure, and reactant concentrations to optimize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline involves its interaction with cellular components, leading to various biochemical effects. It is known to promote apoptosis in certain cancer cell lines by activating caspase-3 and caspase-9, and inducing G2/M phase arrest via activation of cdc2 . These molecular targets and pathways contribute to its potential as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A related compound with similar chemical properties and applications.
Chlorambucil: Another compound with bis(2-chloroethyl)amino groups, used as a chemotherapeutic agent.
Uniqueness
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methyl-aniline is unique due to the presence of the pentafluorophenoxy group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and enhances its utility in various applications .
Properties
CAS No. |
70539-70-7 |
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Molecular Formula |
C17H16Cl2F5N2O2P |
Molecular Weight |
477.2 g/mol |
IUPAC Name |
N-[bis(2-chloroethyl)amino-(2,3,4,5,6-pentafluorophenoxy)phosphoryl]-4-methylaniline |
InChI |
InChI=1S/C17H16Cl2F5N2O2P/c1-10-2-4-11(5-3-10)25-29(27,26(8-6-18)9-7-19)28-17-15(23)13(21)12(20)14(22)16(17)24/h2-5H,6-9H2,1H3,(H,25,27) |
InChI Key |
SNCBPYCYUUWWEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NP(=O)(N(CCCl)CCCl)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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